MS33

PROTAC WDR5 Degradation MLL-r AML

MS33 is the first-in-class, OICR-9429-based PROTAC that completely depletes WDR5 protein, unlike inhibitors that only block PPIs. Its well-characterized DC50 (~260 nM) and Dmax (~71%) in MV4;11 cells provide a reproducible benchmark for evaluating next-generation WDR5 degraders. The high-resolution ternary complex structure (PDB: 7JTO) guides rational design. The inactive analog MS33N is an essential negative control for confirming degradation-dependent phenotypes. Choose MS33 for definitive WDR5 degradation studies in MLL-r AML and other WDR5-dependent cancers.

Molecular Formula C64H84F3N11O7S
Molecular Weight 1208.5 g/mol
Cat. No. B15544631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS33
Molecular FormulaC64H84F3N11O7S
Molecular Weight1208.5 g/mol
Structural Identifiers
InChIInChI=1S/C64H84F3N11O7S/c1-43-58(86-42-71-43)46-20-18-44(19-21-46)38-70-61(84)54-36-49(79)41-78(54)62(85)59(63(2,3)4)73-56(81)17-12-10-8-6-7-9-11-16-55(80)68-24-25-75-28-30-76(31-29-75)40-45-14-13-15-47(34-45)48-22-23-53(77-32-26-74(5)27-33-77)52(35-48)72-60(83)50-39-69-57(82)37-51(50)64(65,66)67/h13-15,18-23,34-35,37,39,42,49,54,59,79H,6-12,16-17,24-33,36,38,40-41H2,1-5H3,(H,68,80)(H,69,82)(H,70,84)(H,72,83)(H,73,81)/t49-,54+,59-/m1/s1
InChIKeyGLYGYEQLMMPSAW-QWQPEEPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS33 Procurement Guide: A First-in-Class WDR5 PROTAC Degrader for Oncology Research


MS33 is a first-in-class, OICR-9429-based proteolysis targeting chimera (PROTAC) designed to degrade the WD40 repeat domain protein 5 (WDR5) [1]. It functions by simultaneously binding WDR5 and the E3 ubiquitin ligase von Hippel–Lindau (VHL), inducing proteasome-dependent degradation of WDR5 . This mechanism offers a distinct approach compared to traditional WDR5 inhibitors, which only block specific protein-protein interactions (PPIs) [1]. MS33 is utilized in oncology research, particularly for WDR5-dependent cancers such as MLL-rearranged acute myeloid leukemia (MLL-r AML) .

MS33 Chemical Selection Rationale: Why WDR5 Inhibitors and Analogs Are Not Interchangeable


Direct substitution of MS33 with WDR5 PPI inhibitors like OICR-9429 or with inactive PROTAC analogs is not scientifically valid. Inhibitors such as OICR-9429 (Ki = 64 nM) block the WDR5-MLL interaction but do not reduce WDR5 protein levels, leading to incomplete therapeutic effects [1]. Conversely, MS33N, a negative control analog of MS33, binds WDR5 but cannot recruit the VHL E3 ligase, thereby failing to induce degradation [2]. Substituting MS33 with the more optimized degrader MS67 is also not equivalent, as MS67 exhibits unique cooperative binding and significantly higher degradation potency, making MS33 a distinct tool for benchmarking early-generation PROTAC mechanisms [1].

MS33 Technical Evidence: Quantitative Differentiation from WDR5 Inhibitors and Next-Generation Degraders


MS33 vs. WDR5 PPI Inhibitor OICR-9429: Evidence of WDR5 Degradation vs. Mere Inhibition

Unlike the WDR5 inhibitor OICR-9429, MS33 induces actual degradation of the WDR5 protein. In MV4;11 cells, MS33 treatment resulted in WDR5 degradation with a DC50 of 260 ± 56 nM and a maximum degradation (Dmax) of 71 ± 5%. In contrast, treatment with OICR-9429 did not cause WDR5 degradation under the same conditions [1].

PROTAC WDR5 Degradation MLL-r AML

MS33 vs. Inactive Analog MS33N: Demonstration of VHL-Dependent Degradation

The degradation activity of MS33 is strictly dependent on its ability to recruit the VHL E3 ligase. The negative control compound MS33N, a diastereoisomer of MS33 that cannot bind VHL, showed no WDR5 degradation in MV4;11 cells, whereas MS33 degraded WDR5 with a DC50 of 260 nM [1].

PROTAC Mechanism of Action Negative Control

MS33 vs. Optimized Degrader MS67: Quantifying the Improvement in Degradation Potency

MS33 is a first-generation WDR5 PROTAC, while MS67 is an optimized analog derived from structure-based design. A direct comparison shows that MS67 is approximately 70-fold more potent than MS33 in degrading WDR5 in MV4;11 cells [1]. MS33 exhibits a DC50 of 260 nM (Dmax=71%), whereas MS67 achieves a DC50 of 3.7 nM (Dmax=94%) .

PROTAC SAR WDR5 Degrader

MS33 Ternary Complex Structure: A High-Resolution Structural Baseline for Degrader Design

The high-resolution (1.7 Å) crystal structure of the MS33-induced ternary complex between WDR5 and the VHL-ElonginC-ElonginB (VCB) E3 ligase complex has been solved and deposited in the PDB (ID: 7JTO) [1]. This structure provides an atomic-level view of the VHL-WDR5 interface induced by MS33, which was crucial for subsequent structure-guided optimization leading to more potent degraders like MS67 [2].

Crystallography PROTAC Ternary Complex Structure-Based Drug Design

Key Applications of MS33 in WDR5-Targeted Oncology and Degrader Discovery Research


Benchmarking New WDR5 Degraders in Cellular Assays

MS33 serves as a critical, well-characterized first-generation reference compound for evaluating the degradation potency (DC50) and efficiency (Dmax) of newly synthesized WDR5 PROTACs in MLL-r AML and other WDR5-dependent cancer cell lines [1]. Its established activity profile (DC50 ~260 nM, Dmax ~71% in MV4;11 cells) provides a reproducible benchmark for assessing improvements in degrader design .

Mechanistic Studies of VHL-Recruiting PROTACs

The well-defined, VHL-dependent mechanism of MS33 makes it an ideal tool for dissecting the cellular pathways involved in targeted protein degradation. Using the inactive analog MS33N as a negative control allows researchers to conclusively link observed phenotypic changes to WDR5 degradation rather than off-target effects [1].

Structure-Based Drug Design and Computational Modeling

The high-resolution (1.7 Å) crystal structure of the WDR5-MS33-VCB ternary complex (PDB: 7JTO) provides a detailed template for understanding the protein-protein interface induced by a PROTAC [1]. This structural data is essential for computational chemists performing molecular docking studies, molecular dynamics simulations, and rational design of next-generation WDR5 degraders [1].

Investigating WDR5 Biology Independent of MLL-PPI Inhibition

Unlike WDR5 PPI inhibitors such as OICR-9429, MS33 achieves complete depletion of the WDR5 protein. This allows researchers to study the global cellular consequences of losing the entire WDR5 scaffolding function, including its interactions with non-MLL partners like c-MYC, rather than merely blocking a single interaction interface [1].

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